Jasmonic Acid
Description
Properties
IUPAC Name |
2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3-/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJFBWYDHIGLCU-HWKXXFMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC1C(CCC1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H]1[C@H](CCC1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4037665 | |
| Record name | Jasmonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4037665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Merck Index] | |
| Record name | Jasmonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15004 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
6894-38-8, 59366-47-1 | |
| Record name | Jasmonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6894-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Jasmonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006894388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Jasmonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4037665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JASMONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RI5N05OWW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Jasmonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032797 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Transesterification and Ester Hydrolysis
The transesterification of methyl jasmonate with specialized alcohols forms the cornerstone of industrial JA synthesis. Patent WO1999024388A1 details a scalable method using methyl jasmonate, aryl alcohol, and sodium methylate catalysts (0.05–20% by weight) in hydrocarbon solvents like toluene or hexane. Key parameters include:
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Temperature : 130–300°C under reduced pressure (20–250 mmHg)
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Reaction Time : 3–11 hours for >95% conversion
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Yield Optimization : Distillative removal of methanol byproduct increases yields to 70–80%
Post-reaction purification involves sequential neutralization (aqueous NaOH), washing (saturated NaCl), and vacuum distillation. Example 13 demonstrates 56% yield of cis-3-hexenyl jasmonate at 0.7 mmHg. Subsequent saponification with 6 M NaOH (75% yield) and acidification with HCl yields pure JA.
Grignard Reaction-Based Synthesis
J-STAGE studies reveal an alternative pathway using methyl 4-oxobutyrate and cis-3-hexenylmagnesium bromide:
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Grignard Addition : 54% yield of 1,1-dimethoxy-cis-7-decen-4-one at 0°C → room temperature
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Deacetalization : 90% yield of 4-oxo-cis-7-decenal using 5% HCl
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Cyclization : 60% yield of 2-(cis-2-pentenyl)-2-cyclopenten-1-one with 1% NaOH
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Michael Addition : 65% final yield of methyl jasmonate via dimethyl malonate
This four-step process achieves an overall 18.9% yield, highlighting efficiency challenges in multi-step syntheses.
Biosynthetic Pathways
Endogenous JA Production
The α-linolenic acid (α-LA) pathway dominates biological JA synthesis:
| Step | Location | Enzyme | Product |
|---|---|---|---|
| 1 | Chloroplast | Phospholipase A1 (DAD1) | α-LA (18:3) |
| 2 | Plastid | LOX, AOS, AOC | OPDA |
| 3 | Peroxisome | ACX, MFP, KAT | This compound |
Key regulation occurs through:
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OPDA Transport : ATP-binding cassette transporters move OPDA to peroxisomes
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β-Oxidation : Shortening of carboxylic acid side chains by ACX enzymes
Comparative Analysis of Preparation Methods
Synthetic vs Biosynthetic Efficiency
Chemical methods enable bulk production but face stereochemical challenges, while biosynthesis offers enantiomeric purity at the cost of scalability.
Recent Advances and Optimization
Solvent-Free Transesterification
Modern protocols eliminate hydrocarbon solvents by using:
Chemical Reactions Analysis
Types of Reactions: Jasmonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be converted to a multitude of metabolites through methylation, glycosylation, hydroxylation, sulfation, O-glycosylation, or esterification with amino acids .
Common Reagents and Conditions:
Oxidation: Lipoxygenase (13-LOX) is used to oxygenate linolenic acid.
Cyclization: Allene oxide synthase and allene oxide cyclase are involved in the cyclization process.
β-Oxidation: Enzymes involved in β-oxidation convert intermediates to this compound.
Major Products: The major products formed from these reactions include various jasmonates, such as methyl jasmonate and jasmonoyl isoleucine .
Scientific Research Applications
Agricultural Applications
1.1 Plant Defense Mechanism Inducer
Jasmonic acid is recognized for its role in enhancing plant resistance against pests and pathogens. It acts as a signaling molecule that triggers defensive responses in plants when they are under biotic or abiotic stress. For instance, studies have shown that exogenous application of this compound can significantly increase the expression of genes associated with pest resistance, thus providing an effective strategy for pest management in crops like Vitis vinifera (grapes) and Brassica napus (canola) .
1.2 Stress Tolerance Enhancement
Research indicates that this compound enhances salt tolerance in crops such as wheat by regulating hormone biosynthesis and improving root morphology under salt stress conditions. Exogenous application of this compound has been shown to upregulate genes involved in abscisic acid biosynthesis, which is critical for stress response .
1.3 Lignification and Structural Strengthening
this compound influences lignin deposition in plants, which is essential for structural integrity and defense against herbivores. Studies have demonstrated that treatment with methyl jasmonate can inhibit excessive lignin deposition while promoting necessary thickening of secondary cell walls in species like poplar .
Medical Applications
2.1 Anti-Cancer Properties
this compound and its derivatives exhibit potential anti-cancer properties due to their ability to induce apoptosis in cancer cells. Research has indicated that methyl jasmonate increases reactive oxygen species levels, leading to the death of specific cancer cell types, including glioblastoma cells . This suggests that jasmonates could be developed as natural therapeutics for cancer treatment.
2.2 Anti-Inflammatory Effects
The structural similarity between jasmonates and prostaglandins allows them to modulate inflammatory responses effectively. Recent studies have highlighted the potential of this compound in attenuating neuroinflammation, which could lead to new therapeutic strategies for managing neuroinflammatory diseases .
Cosmetic Applications
This compound's ability to stimulate skin cell turnover and enhance antioxidant defenses has made it a candidate for cosmetic formulations aimed at reducing signs of aging and improving skin health. Its role in regulating sebaceous gland function also positions it as a beneficial ingredient in skincare products .
Table 1: Summary of Key Studies on this compound Applications
Mechanism of Action
Jasmonic acid is part of the jasmonate family, which includes compounds such as methyl jasmonate, jasmonoyl isoleucine, and cis-jasmone . While all these compounds play roles in plant defense and development, this compound is unique in its ability to regulate a wide range of physiological processes, including growth inhibition, senescence, and flower development . Methyl jasmonate, for example, is primarily involved in plant responses to herbivory, while jasmonoyl isoleucine is a key player in this compound signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Jasmonic acid and its analogs are pivotal in plant biology, though their structural and functional nuances dictate specific applications. Below is a comparative analysis:
Functional Differences
- Therapeutic Potential: JA and MJ exhibit anti-cancer and anti-inflammatory properties in mammals due to structural resemblance to prostaglandins . MJ also promotes epidermal exfoliation and sebum regulation in cosmetics .
- Agricultural Applications : PDJ enhances fruit coloration and anthocyanin accumulation in apples and grapes, surpassing JA in stability and efficacy . JA and MJ regulate ethylene biosynthesis, accelerating ripening pre-climacterically but delaying it post-climacterically .
- Signaling Mechanisms : OPDA acts as both a JA precursor and an independent signaling molecule, inducing defense genes without JA conversion .
Research Findings
Crosstalk with Other Hormones
JA interacts antagonistically or synergistically with phytohormones:
- Ethylene : JA promotes ethylene synthesis during early fruit ripening but suppresses it post-ripening .
- Auxin : WRKY57 mediates JA–auxin crosstalk, where auxin counteracts JA-induced leaf senescence .
- Salicylic Acid (SA) : JA and SA levels inversely correlate during pest infestation in Ulmus pumila .
Biological Activity
Jasmonic acid (JA) is a plant hormone that plays a crucial role in regulating various physiological processes, including growth, development, and stress responses. Its biological activity extends beyond plants, influencing animal systems and offering potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms, effects on plant physiology, and implications for human health.
This compound is synthesized from α-linolenic acid through a series of enzymatic reactions involving lipoxygenases (LOX), allene oxide synthases (AOS), and allene oxide cyclases (AOC) within plant cells. The synthesis pathway occurs primarily in chloroplasts, peroxisomes, and the cytoplasm. Key steps include:
- Oxidation of α-linolenic acid by LOX to form hydroperoxides.
- Formation of allene oxides through AOS.
- Conversion to this compound via AOC.
The resulting JA can be conjugated with amino acids (e.g., isoleucine) to form biologically active derivatives, which are involved in signaling pathways that mediate stress responses and developmental processes .
2. Effects on Plant Physiology
This compound is pivotal in mediating plant responses to biotic and abiotic stresses. Its effects include:
- Defense Mechanisms : JA enhances resistance against herbivores and pathogens. For instance, spraying Arabidopsis thaliana with methyl jasmonate (MeJA) significantly reduced disease incidence caused by necrotrophic fungi like Botrytis cinerea .
- Lignin Biosynthesis : JA regulates lignin deposition, which strengthens plant cell walls. Exogenous application of MeJA has been shown to enhance lignin accumulation in various species, including poplar trees .
- Stress Tolerance : JA improves tolerance to environmental stresses such as salinity and drought by modulating antioxidant enzyme activities and promoting osmotic adjustment .
Table 1: Effects of this compound on Plant Responses
3. Therapeutic Potential in Humans
This compound's structural similarity to prostaglandins suggests potential therapeutic applications in human health. Research indicates that JA and its derivatives possess anti-inflammatory and anti-cancer properties:
- Anti-Cancer Activity : Studies have demonstrated that MeJA induces apoptosis in various cancer cell lines by increasing reactive oxygen species (ROS) levels, leading to cell death . For instance, it has been shown to activate MAPK pathways associated with stress response in neoplastic cells.
- Anti-Inflammatory Effects : Due to its similarity to prostaglandins, JA may modulate inflammatory responses, offering insights into the development of new anti-inflammatory drugs .
4. Case Studies
Several case studies illustrate the diverse biological activities of this compound:
- Study on Salvia miltiorrhiza : Research revealed that JA regulates the biosynthesis of medicinal metabolites such as phenolic acids through the JAZ-MYB transcription factor interaction, enhancing the plant's therapeutic potential .
- Impact on Rice Plants Under Stress : A study showed that JA application increased MAPK activity in rice cells under pathogen attack, enhancing their defense mechanisms .
5. Conclusion
This compound is a multifaceted phytohormone with significant implications for both plant biology and human health. Its ability to regulate growth, enhance stress tolerance, and promote defense mechanisms makes it a critical component of plant physiology. Furthermore, its therapeutic potential highlights the importance of jasmonates in developing new treatments for inflammatory diseases and cancer.
Q & A
Basic Research Questions
Q. How is jasmonic acid quantified in plant tissues, and what methodological considerations ensure accuracy?
- Methodology : JA is quantified using liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) with fluorescence detection. Key steps include tissue homogenization in 80% methanol, purification via solid-phase extraction, and internal standardization (e.g., deuterated JA). Sensitivity is critical due to low endogenous JA levels (nanomolar range) .
- Experimental Design : Include controls for wounding or stress induction, as JA levels fluctuate rapidly post-stimulus. For stress studies, use randomized block designs to account for environmental variability .
Q. What experimental designs are optimal for studying JA’s role in abiotic stress responses (e.g., salinity, drought)?
- Factorial Designs : Use multi-factor experiments (e.g., NaCl levels × JA concentrations × exposure times) to assess interactions. For example, a 3×3×3 factorial design (81 treatments) with randomized block replication minimizes confounding variables .
- Stress Induction : Apply JA foliar sprays or root drenches at critical growth stages. Monitor physiological markers (chlorophyll content, ion leakage) and molecular responses (e.g., LOX3 expression) to validate stress induction .
Advanced Research Questions
Q. How does crosstalk between JA and salicylic acid (SA) pathways influence disease resistance, and how can conflicting data be resolved?
- Mechanistic Insight : SA suppresses JA-responsive genes (e.g., PDF1.2) by targeting the transcription factor ORA59, which binds GCC-box motifs in JA-responsive promoters. Use chromatin immunoprecipitation (ChIP) to confirm ORA59-DNA interactions .
- Data Contradictions : Discrepancies arise from mutant specificity (e.g., npr1 vs. eds5). npr1 enhances SA accumulation in cpr mutants, while eds5 suppresses it, indicating NPR1-independent pathways. Validate using double mutants and hormone profiling .
Q. What genetic tools elucidate JA’s regulation of lipid metabolism and phosphate signaling?
- Bioinformatics : Perform GO enrichment analysis on RNA-seq data to identify JA-regulated processes (e.g., "galactolipid biosynthesis," "phosphate transmembrane transport"). Tools like Goseq (p < 5e-2) highlight pathways co-regulated with JA .
- Transgenic Approaches : Overexpress GH3 genes (e.g., in potato) to study JA conjugation. Use CRISPR-Cas9 knockouts to disrupt JAZ4/8 or WRKY57 and assess lipid peroxidation via thiobarbituric acid reactive substances (TBARS) assays .
Q. How does JA interact with abscisic acid (ABA) in stomatal closure, and what molecular intermediates are involved?
- Crosstalk Mechanisms : JA activates anion channels via kinase-mediated phosphorylation, while ABA’s co-receptor ABI2 (a phosphatase) counteracts this. Use electrophysiology to measure guard cell ion fluxes and co-immunoprecipitation (Co-IP) to validate ABI2-JA pathway interactions .
- Experimental Gaps : Unclear if JA triggers ABA biosynthesis or directly modulates ABA signaling. Employ ABA biosynthesis inhibitors (e.g., fluridone) in JA-treated plants to dissect the hierarchy .
Methodological Challenges & Data Analysis
Q. How can researchers address variability in JA-induced transcriptomic responses across species?
- Network Analysis : Construct gene regulatory networks (GRNs) using RNA-seq data from time-course experiments. For drought stress, prioritize GO terms like "JA biosynthetic process" and "response to oxidative stress" .
- Cross-Species Validation : Compare orthologs of WRKY57 (Arabidopsis) or GH3 (potato) in model and non-model plants using qRT-PCR and promoter-GUS fusions .
Q. What strategies mitigate artifacts in JA signaling studies using exogenous application?
- Dose Optimization : Test a range of JA concentrations (0.0172–0.0830 mM) and exposure times (1.6–54.4 hours) via central composite design to avoid non-physiological effects .
- Controls : Include solvent controls (e.g., ethanol for JA solubilization) and JA biosynthesis inhibitors (e.g., ibuprofen) to distinguish endogenous vs. exogenous effects .
Emerging Frontiers
Q. Can molecular docking predict JA receptor interactions, and what limitations exist?
- In Silico Approaches : Dock JA into homology models of candidate receptors (e.g., EP4) using jFATCAT-rigid algorithms. Validate predictions via site-directed mutagenesis and ligand-binding assays .
- Limitations : Structural differences between JA and animal prostaglandins may reduce docking accuracy. Cross-validate with in planta assays (e.g., yeast two-hybrid) .
Q. How do JA-induced senescence and defense trade-offs impact crop yield studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
